A Technical Guide to Benzyl-PEG9-Ots: Properties, Specifications, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
A Technical Guide to Benzyl-PEG9-Ots: Properties, Specifications, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG9-Ots is a high-purity, monodisperse polyethylene glycol (PEG) linker that has emerged as a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease. The linker component, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand, is a key determinant of PROTAC efficacy. Benzyl-PEG9-Ots, with its nine ethylene glycol units, offers a balance of hydrophilicity, defined length, and synthetic versatility, making it an attractive choice for optimizing the pharmacokinetics and therapeutic activity of PROTACs.[1] The terminal tosyl group serves as an excellent leaving group for nucleophilic substitution, facilitating the covalent attachment of the linker to various ligands.[2]
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Benzyl-PEG9-Ots, with a focus on its role in PROTAC synthesis and characterization.
Chemical Properties and Specifications
The key chemical and physical properties of Benzyl-PEG9-Ots are summarized in the table below. These specifications are typical values reported by various commercial suppliers and should be confirmed with a certificate of analysis for a specific batch.
| Property | Value | Reference(s) |
| Chemical Name | Benzyl-PEG9-O-tosylate | [3] |
| Synonyms | Benzyl-PEG9-OTs, BnO-PEG9-OTs | [3] |
| CAS Number | 393517-91-4 | [3] |
| Molecular Formula | C32H50O12S | |
| Molecular Weight | 658.8 g/mol | |
| Appearance | Pale yellow or colorless oil | |
| Purity | ≥95% | |
| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, DMSO. Less soluble in alcohol and toluene. Insoluble in ether. | |
| Storage Conditions | Store at 0-4°C for short-term and -20°C for long-term storage, desiccated. |
Role in PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The linker, in this case, Benzyl-PEG9-Ots, plays a crucial role in orienting the two ligands for optimal ternary complex formation and stability.
Experimental Protocols
The following section outlines a representative experimental workflow for the synthesis of a PROTAC using Benzyl-PEG9-Ots. This protocol is a general guideline and may require optimization based on the specific properties of the protein of interest (POI) ligand and the E3 ligase ligand.
Synthesis of a PROTAC using Benzyl-PEG9-Ots
This protocol describes a two-step synthesis where Benzyl-PEG9-Ots is first conjugated to an amine-containing E3 ligase ligand, followed by coupling to a POI ligand bearing a carboxylic acid.
Step 1: Coupling of Benzyl-PEG9-Ots with an Amine-Containing E3 Ligase Ligand
This step involves a nucleophilic substitution reaction where the amine group of the E3 ligase ligand displaces the tosylate group of Benzyl-PEG9-Ots.
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Materials and Reagents:
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Benzyl-PEG9-Ots
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Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
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Anhydrous Dimethylformamide (DMF)
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N,N-Diisopropylethylamine (DIPEA)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
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Protocol:
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Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Benzyl-PEG9-Ots (1.1 equivalents) in anhydrous DMF (to a concentration of approximately 0.1 M).
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Add DIPEA (3.0 equivalents) to the reaction mixture.
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Stir the reaction at 60°C overnight under a nitrogen atmosphere.
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Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 times).
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Wash the combined organic layers with brine (2 times), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Step 2: Purification of the E3 Ligase Ligand-Linker Conjugate
The crude product from Step 1 is purified to isolate the desired conjugate.
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Methodology:
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Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol) or by preparative High-Performance Liquid Chromatography (HPLC).
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Step 3: Coupling of the E3 Ligase Ligand-Linker Conjugate with a POI Ligand
This final step forms the complete PROTAC molecule, typically through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.
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Materials and Reagents:
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Purified E3 ligase ligand-linker conjugate
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POI ligand with a terminal carboxylic acid
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(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling agent
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Anhydrous DMF
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DIPEA
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Protocol:
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Dissolve the POI ligand (1.0 equivalent), the purified E3 ligase ligand-linker conjugate (1.0 equivalent), and PyBOP (1.2 equivalents) in anhydrous DMF (0.1 M).
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Add DIPEA (3.0 equivalents) to the reaction mixture.
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Stir the reaction at room temperature overnight under a nitrogen atmosphere.
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Monitor the reaction progress by LC-MS.
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Step 4: Final PROTAC Purification
The final PROTAC molecule is purified to a high degree for biological testing.
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Methodology:
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Purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
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Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final PROTAC and intermediate products. Both analytical and preparative HPLC are crucial in the workflow.
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Typical HPLC Conditions for PROTAC Analysis:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from low to high percentage of Mobile Phase B over a defined period (e.g., 5-95% B over 2 minutes).
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Flow Rate: Dependent on column dimensions (e.g., 0.3-0.6 mL/min).
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Column Temperature: Often elevated (e.g., 60°C) to improve peak shape.
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Detection: UV detection at a relevant wavelength (e.g., 254 nm) and/or mass spectrometry.
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Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for monitoring reaction progress and confirming the molecular weight of the synthesized molecules.
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Instrumentation: A UPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for PROTACs.
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Data Analysis: The expected mass-to-charge ratio (m/z) of the parent ion and key fragments are monitored to confirm the identity of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the final PROTAC and key intermediates.
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Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Analysis:
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¹H NMR: Provides information on the number and types of protons, their chemical environment, and connectivity. The characteristic peaks of the POI ligand, E3 ligase ligand, and the PEG linker should be identifiable.
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¹³C NMR: Confirms the carbon skeleton of the molecule.
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Conclusion
Benzyl-PEG9-Ots is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined length, hydrophilicity, and reactive tosyl group provide researchers with a reliable tool to construct and optimize these novel therapeutic agents. The experimental protocols and analytical methods outlined in this guide offer a solid foundation for the successful application of Benzyl-PEG9-Ots in the exciting and rapidly advancing field of targeted protein degradation. As with any chemical synthesis and characterization, specific conditions should be optimized for each unique PROTAC molecule to ensure the highest quality and performance.
